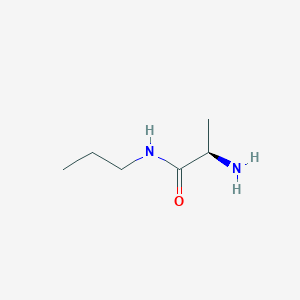
(R)-2-Amino-N-propylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-Amino-N-propylpropanamide is an organic compound with the molecular formula C6H14N2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R)-2-Amino-N-propylpropanamide typically involves the reaction of a suitable amine with a propionyl derivative. One common method is the reductive amination of propionamide with a primary amine under catalytic hydrogenation conditions. The reaction is usually carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(R)-2-Amino-N-propylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carbonyl group can be reduced to form secondary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce secondary amines.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
(R)-2-Amino-N-propylpropanamide serves as a versatile building block in the synthesis of pharmacologically active compounds. Its structural features allow it to be utilized in various therapeutic areas:
- Anticancer Agents: Compounds derived from this compound have shown potential as anticancer agents. The amide functional group is integral to many drugs targeting cancer pathways, enhancing bioactivity and selectivity towards cancer cells .
- Antimicrobial Properties: Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated the effectiveness of related amides against bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Neurological Applications: The compound is being investigated for its potential role as a modulator in neurological disorders. Its ability to interact with neurotransmitter systems makes it a candidate for developing treatments for conditions like epilepsy and anxiety disorders .
Synthetic Methodologies
The synthesis of this compound is often achieved through innovative chemical reactions that enhance efficiency and yield. Key methodologies include:
- Direct Amidation Techniques: Recent advancements have focused on using boron-based reagents for amidation reactions. For example, B(OCH₂CF₃)₃ has been employed to facilitate the direct amidation of α-amino acids, yielding high enantiomeric purity of this compound .
- Solid-Phase Synthesis: This approach allows for the rapid assembly of complex amide structures, minimizing purification steps. The solid-phase technique has been optimized to produce various amides efficiently, including those derived from this compound .
Case Studies
To illustrate the applications of this compound in research, several case studies highlight its significance:
Mécanisme D'action
The mechanism by which (R)-2-Amino-N-propylpropanamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-amino-N-propylpropanamide: The enantiomer of (R)-2-Amino-N-propylpropanamide, which has similar chemical properties but different biological activities.
2-amino-N-methylpropanamide: A structurally similar compound with a methyl group instead of a propyl group.
2-amino-N-ethylpropanamide: Another similar compound with an ethyl group.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in distinct interactions with biological molecules compared to its enantiomer or other similar compounds. This uniqueness makes it valuable for studying stereochemistry and its effects on biological activity.
Propriétés
Formule moléculaire |
C6H14N2O |
|---|---|
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
(2R)-2-amino-N-propylpropanamide |
InChI |
InChI=1S/C6H14N2O/c1-3-4-8-6(9)5(2)7/h5H,3-4,7H2,1-2H3,(H,8,9)/t5-/m1/s1 |
Clé InChI |
ZTZLBRIYZPKLSX-RXMQYKEDSA-N |
SMILES isomérique |
CCCNC(=O)[C@@H](C)N |
SMILES canonique |
CCCNC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















